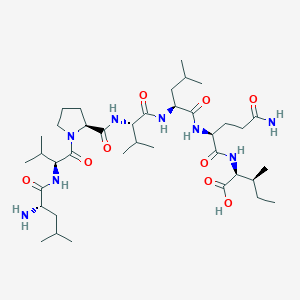![molecular formula C12H19N2O8- B14226228 (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate CAS No. 824412-92-2](/img/structure/B14226228.png)
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both amino and carboxyl functional groups, making it a versatile molecule for biochemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the protection of amino groups followed by the formation of the ester linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups. It serves as a model compound for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy modification, making it a versatile component in various manufacturing processes.
作用机制
The mechanism of action of (2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
(2R)-2-Amino-5-oxopentanoate: Lacks the additional amino and carboxyl groups, making it less versatile.
(2R)-2-Amino-5-[(5-amino-1-carboxypentyl)oxy]-5-oxopentanoate: Similar structure but with fewer carboxyl groups, affecting its reactivity and applications.
Uniqueness
(2R)-2-Amino-5-[(5-amino-1,5-dicarboxypentyl)oxy]-5-oxopentanoate stands out due to its multiple functional groups, which provide a wide range of reactivity and potential applications. Its unique structure allows for diverse chemical modifications, making it a valuable compound in various scientific fields.
属性
CAS 编号 |
824412-92-2 |
|---|---|
分子式 |
C12H19N2O8- |
分子量 |
319.29 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-(5-amino-1,5-dicarboxypentoxy)-5-oxopentanoate |
InChI |
InChI=1S/C12H20N2O8/c13-6(10(16)17)2-1-3-8(12(20)21)22-9(15)5-4-7(14)11(18)19/h6-8H,1-5,13-14H2,(H,16,17)(H,18,19)(H,20,21)/p-1/t6?,7-,8?/m1/s1 |
InChI 键 |
ANWPRFXCHWAOCP-ZUEIMRROSA-M |
手性 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CC[C@H](C(=O)[O-])N |
规范 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)OC(=O)CCC(C(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
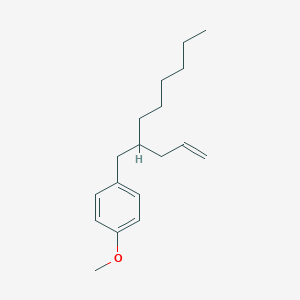
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

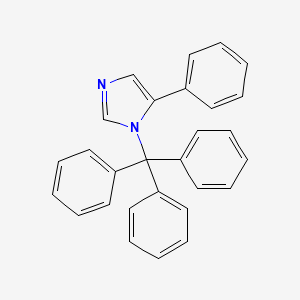
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
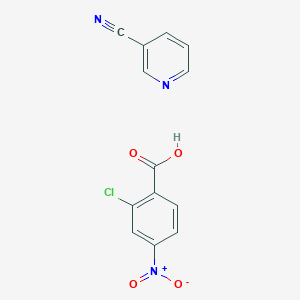
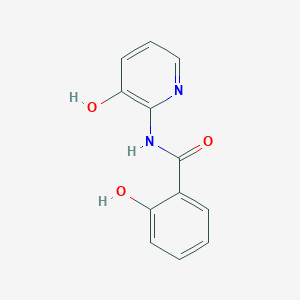
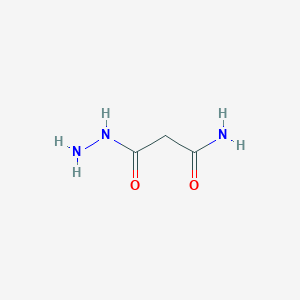
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
